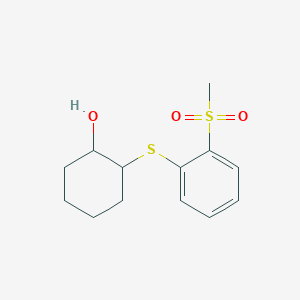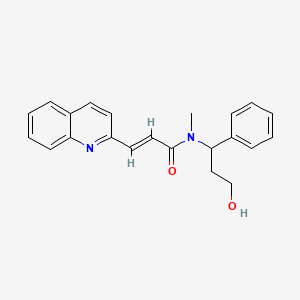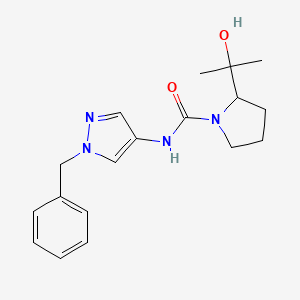
2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol is an organic compound characterized by a cyclohexanol ring substituted with a sulfanyl group and a methylsulfonylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol typically involves the reaction of 2-methylsulfonylphenyl thiol with cyclohexanone under basic conditions. The reaction proceeds through the formation of a thiolate intermediate, which subsequently undergoes nucleophilic addition to the carbonyl group of cyclohexanone, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexanol ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
科学研究应用
2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(4-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol
- 2-(Methylsulfonyl)phenylboronic acid
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
2-(2-Methylsulfonylphenyl)sulfanylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(2-methylsulfonylphenyl)sulfanylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S2/c1-18(15,16)13-9-5-4-8-12(13)17-11-7-3-2-6-10(11)14/h4-5,8-11,14H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKNSQBVTASITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1SC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-hydroxy-1-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one](/img/structure/B6637392.png)
![N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B6637403.png)
![1-Morpholin-4-yl-3-(5-oxa-8-azaspiro[3.5]nonan-8-yl)propan-2-ol](/img/structure/B6637404.png)
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]-2-hydroxyethanone](/img/structure/B6637406.png)

![4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one](/img/structure/B6637412.png)
![6-fluoro-N-[(1-hydroxycyclopentyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B6637417.png)
![2-[Methyl-[(5-phenylthiophen-2-yl)methyl]amino]ethanol](/img/structure/B6637430.png)
![1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B6637435.png)
![1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol](/img/structure/B6637436.png)
![2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol](/img/structure/B6637438.png)

![2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B6637453.png)
![[3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B6637458.png)
